5-Bromo-2-formylbenzoic acid

Description

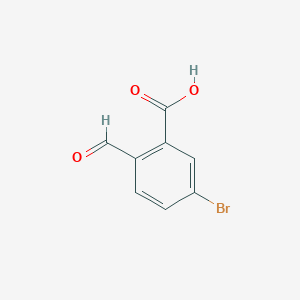

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMUJTFUQTUCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345341 | |

| Record name | 5-Bromo-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4785-52-8 | |

| Record name | 5-Bromo-2-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-formylbenzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-2-formylbenzoic Acid

This guide provides a comprehensive technical overview of 5-bromo-2-formylbenzoic acid, a trifunctional aromatic compound of significant interest to researchers, chemists, and professionals in drug development. Its unique molecular architecture, featuring a carboxylic acid, an aldehyde, and a bromine atom on a benzene ring, makes it a versatile and valuable building block in modern organic synthesis. We will explore its physicochemical properties, spectroscopic signatures, synthetic routes, and diverse reactivity, with a focus on its application in the construction of complex molecular scaffolds relevant to medicinal chemistry.

Core Physicochemical and Structural Data

5-Bromo-2-formylbenzoic acid is a solid at room temperature.[1] Its structure presents three distinct functional groups, each offering a handle for selective chemical modification. This trifunctionality is the cornerstone of its utility in synthetic chemistry.

Table 1: Key Properties of 5-Bromo-2-formylbenzoic Acid

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-2-formylbenzoic acid | [2][3] |

| CAS Number | 4785-52-8 | [2] |

| Molecular Formula | C₈H₅BrO₃ | [2] |

| Molecular Weight | 229.03 g/mol | [2] |

| Appearance | Solid | |

| InChI Key | WAMUJTFUQTUCJQ-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=C(C=C1Br)C(=O)O)C=O | [2] |

Spectroscopic Profile: An Interpretive Overview

While specific analytical data is proprietary to suppliers, an experienced chemist can reliably predict the key features in the spectroscopic data for 5-bromo-2-formylbenzoic acid based on its structure.

-

¹H NMR Spectroscopy : The proton spectrum would exhibit distinct signals. The aldehyde proton (–CHO) would appear as a singlet far downfield, typically between 9.5-10.5 ppm. The carboxylic acid proton (–COOH) would be a broad singlet, also significantly downfield (>10 ppm). The three aromatic protons would show a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR Spectroscopy : The carbon spectrum would be characterized by two signals in the carbonyl region: one for the carboxylic acid carbon (~165-185 ppm) and another for the aldehyde carbon (~190-200 ppm). Six distinct signals would be expected in the aromatic region, including the carbon atom bonded to the bromine, which would be influenced by the halogen's electronic effects.

-

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by strong C=O stretching vibrations. The carboxylic acid would show a broad O–H stretch from ~2500-3300 cm⁻¹ overlapping with C-H stretches, and a C=O stretch around 1700-1725 cm⁻¹. The aldehyde would display a C=O stretch around 1690-1740 cm⁻¹ and characteristic C-H stretches (~2720 and ~2820 cm⁻¹).

-

Mass Spectrometry (MS) : The mass spectrum would show a distinctive molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Synthesis and Purification

The synthesis of 5-bromo-2-formylbenzoic acid typically involves the selective oxidation of the corresponding methyl-substituted precursor, 5-bromo-2-methylbenzoic acid. This precursor itself can be synthesized via electrophilic bromination of 2-methylbenzoic acid.[4]

Workflow: Synthesis of 5-Bromo-2-formylbenzoic Acid

Caption: Selective reactivity of the three functional groups.

Reactions of the Carboxylic Acid Group

The carboxylic acid is a versatile handle for forming amide and ester linkages, which are fundamental in drug design.

-

Amide Formation : Direct reaction with an amine is often inefficient due to acid-base neutralization, forming an unreactive ammonium carboxylate salt. [5][6]To overcome this, coupling agents like dicyclohexylcarbodiimide (DCC) are employed. The DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine to form a stable amide bond. [5]* Esterification : Standard Fischer esterification conditions, involving refluxing with an alcohol and a catalytic amount of strong acid, can convert the carboxylic acid to its corresponding ester. [7]

Reactions of the Aldehyde Group

The aldehyde group is a key electrophilic center, primarily used for forming C-N and C-C bonds, often leading to the synthesis of heterocyclic systems.

-

Reductive Amination : The aldehyde can react with primary or secondary amines to form an intermediate imine (or iminium ion), which is then reduced in situ (e.g., with sodium borohydride) to yield a secondary or tertiary amine, respectively. This is a powerful method for introducing substituted amino groups.

-

Heterocycle Synthesis : This is a major application. For instance, condensation of the aldehyde with hydrazine derivatives leads to the formation of phthalazinone scaffolds, which are present in various pharmacologically active compounds. [8]The reaction proceeds via an initial hydrazone formation, followed by an intramolecular cyclization with the loss of water. This showcases the compound's utility as a precursor for fused heterocyclic systems. [8][9][10][11]

Reactions of the Bromo Group

The bromine atom serves as a crucial attachment point for introducing new carbon or nitrogen-based substituents via transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern drug discovery for scaffold diversification. [12]

-

Suzuki-Miyaura Coupling : The bromine atom can be readily displaced by an aryl, heteroaryl, or alkyl group from a boronic acid or ester in the presence of a palladium catalyst and a base. This C-C bond-forming reaction is exceptionally robust and widely used. [12]* Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. It provides a direct route to complex aniline derivatives. [12]

Safety and Handling

As a laboratory chemical, 5-bromo-2-formylbenzoic acid must be handled with appropriate precautions.

-

Hazard Identification : The compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation. [2][3]It may also cause respiratory irritation. [2][3]GHS pictograms associated with this chemical often include GHS06 (skull and crossbones) for acute toxicity and GHS07 (exclamation mark) for irritation. [1]* Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [13][14][15]Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [13][15]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [13][15]Some suppliers recommend storage under an inert atmosphere at 2-8°C. * Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment. [13][14]

Conclusion

5-Bromo-2-formylbenzoic acid is more than a simple chemical reagent; it is a strategically designed synthetic platform. The orthogonal reactivity of its carboxylic acid, aldehyde, and bromo functionalities provides chemists with a powerful tool for the controlled, stepwise assembly of complex molecules. Its role as a precursor to diverse heterocyclic systems and as a substrate for powerful cross-coupling reactions solidifies its importance in the pipelines of pharmaceutical and materials science research. Understanding its chemical properties and reactive potential is key to unlocking its full utility in the development of novel therapeutic agents and functional materials.

References

-

PubChem. 5-Bromo-2-formylbenzoic acid | C8H5BrO3 | CID 603860. [Link]

-

AOBChem USA. 5-bromo-2-formyl-4-(trifluoromethyl)benzoic acid. [Link]

-

Oakwood Chemical. 5-Bromo-2-formylbenzoic acid. [Link]

-

Supporting Information. Investigation of the Key Reaction Parameters. [Link]

-

PubChem. 3-Bromo-5-formylbenzoic acid | C8H5BrO3 | CID 22320796. [Link]

- Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. [Link]

-

Chemistry LibreTexts. 21.8: Condensation of Acids with Amines. [Link]

-

MySkinRecipes. 2-Bromo-5-formylbenzoic acid. [Link]

-

WIPO Patentscope. WO2023019849 - method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. [Link]

-

National Institutes of Health. 5-Bromo-2-(phenylamino)benzoic acid. [Link]

-

National Institutes of Health. From amines to (form)amides: a simple and successful mechanochemical approach. [Link]

-

OpenStax. 24.7 Reactions of Amines - Organic Chemistry. [Link]

-

Chemistry LibreTexts. 1.20: Amines- Reactions. [Link]

-

Lumen Learning. 23.3. Reactions of amines | Organic Chemistry II. [Link]

-

National Institutes of Health. Editorial: Five-membered heterocycles: synthesis and applications. [Link]

-

Journal of Applicable Chemistry. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]

-

National Institutes of Health. Heterocycles in Medicinal Chemistry. [Link]

-

European Journal of Chemistry. 3-Formylchromones as diverse building blocks in heterocycles synthesis. [Link]

-

Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

Sources

- 1. 5-bromo-2-formyl-benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-Bromo-2-formylbenzoic acid | C8H5BrO3 | CID 603860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-formylbenzoic acid | 4785-52-8 [sigmaaldrich.com]

- 4. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. Editorial: Five-membered heterocycles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. echemi.com [echemi.com]

An In-Depth Technical Guide to 5-Bromo-2-formylbenzoic Acid: A Key Intermediate for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical synthesis and drug discovery, the strategic use of highly functionalized building blocks is paramount. 5-Bromo-2-formylbenzoic acid, a trifunctional aromatic compound, has emerged as a molecule of significant interest. Its unique arrangement of a carboxylic acid, an aldehyde, and a bromine atom on a benzene ring offers a versatile platform for the construction of complex molecular architectures. This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth technical overview of 5-Bromo-2-formylbenzoic acid, from its fundamental properties to its potential applications in the synthesis of novel therapeutic agents.

Core Molecular Identity

-

IUPAC Name: 5-bromo-2-formylbenzoic acid[2]

-

Synonyms: 4-bromo-2-carboxybenzaldehyde, 5-Bromophthaldehydic acid[2]

Chemical Structure

The structure of 5-Bromo-2-formylbenzoic acid is characterized by a benzene ring substituted with a bromine atom at position 5, a formyl (aldehyde) group at position 2, and a carboxyl (carboxylic acid) group at position 1.

Caption: Chemical structure of 5-Bromo-2-formylbenzoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development.

| Property | Value | Source(s) |

| Physical State | Solid, typically a white to off-white powder. | |

| Melting Point | 130-131 °C | [1] |

| Boiling Point | 378.2 °C (predicted) | [1] |

| Solubility | Good solubility in polar protic solvents like methanol and ethanol. Good solubility in chlorinated solvents such as chloroform and dichloromethane. Limited solubility in low polarity solvents like diethyl ether, and very poor solubility in hydrocarbons like hexane. | [3] |

Synthesis and Manufacturing

While multiple synthetic routes can be envisaged, a common and logical approach to 5-Bromo-2-formylbenzoic acid involves the selective oxidation of the corresponding methyl-substituted precursor, 5-bromo-2-methylbenzoic acid. This precursor can be synthesized through the bromination of 2-methylbenzoic acid.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 5-Bromo-2-formylbenzoic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, two-step procedure for the synthesis of 5-Bromo-2-formylbenzoic acid, based on established chemical transformations.

Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, add 2-methylbenzoic acid to concentrated sulfuric acid at room temperature.

-

Bromination: Slowly add bromine dropwise to the solution while maintaining the temperature. Stir the reaction mixture for several hours at room temperature.

-

Work-up: Pour the reaction mixture into ice water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidation to 5-Bromo-2-formylbenzoic Acid

-

A plausible and frequently employed method for the conversion of a methyl group on an aromatic ring to an aldehyde is through a two-step process involving radical bromination followed by hydrolysis.

-

Benzylic Bromination: Dissolve the 5-bromo-2-methylbenzoic acid from Step 1 in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Irradiate the mixture with a UV lamp or heat to initiate the reaction.

-

Hydrolysis: After the reaction is complete, the resulting benzylic bromide can be hydrolyzed to the aldehyde. This can be achieved by heating with aqueous sodium carbonate or using other established methods for benzylic halide hydrolysis.

-

Purification: The final product, 5-Bromo-2-formylbenzoic acid, can be purified by recrystallization.

Reactivity Profile and Applications in Drug Development

The synthetic utility of 5-Bromo-2-formylbenzoic acid stems from the distinct reactivity of its three functional groups. This trifunctional nature allows for a variety of selective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Reactivity of the Functional Groups

-

Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol.

-

Aldehyde: The aldehyde group is susceptible to nucleophilic attack and can participate in reactions like Wittig olefination, reductive amination, and oxidation to a carboxylic acid or reduction to an alcohol.

-

Bromo-Aryl Group: The bromine atom on the aromatic ring is a key functional handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.

Role in the Synthesis of SGLT2 Inhibitors

While direct synthesis routes for major drugs using 5-Bromo-2-formylbenzoic acid are not prominently published in readily accessible literature, the analogous compound, 5-bromo-2-chlorobenzoic acid, is a known key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors like Dapagliflozin and Empagliflozin.[4] These drugs are at the forefront of treating type 2 diabetes, heart failure, and chronic kidney disease.[4] The structural similarity and analogous reactivity profile strongly suggest that 5-Bromo-2-formylbenzoic acid is a highly valuable intermediate for the synthesis of novel SGLT2 inhibitors and other pharmacologically active compounds.

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 5-Bromo-2-formylbenzoic acid. Below is a predicted analysis of its expected spectral data.

¹H NMR Spectroscopy (Predicted)

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 11-13 ppm.

-

Aldehyde Proton (-CHO): A singlet is anticipated between 9-10 ppm.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7-8.5 ppm). Due to their different chemical environments and coupling with each other, they are expected to show a complex splitting pattern, likely a set of doublets and a doublet of doublets.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (Carboxylic Acid): A signal is expected in the range of 165-175 ppm.

-

Carbonyl Carbon (Aldehyde): A signal is anticipated around 190-200 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (120-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

FT-IR Spectroscopy (Predicted Key Absorptions)

-

O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[5]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1700-1725 cm⁻¹.[5]

-

C=O Stretch (Aldehyde): A strong, sharp peak is expected in the range of 1680-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 and 2820 cm⁻¹.

-

C-Br Stretch: A moderate to strong absorption is expected in the fingerprint region, typically between 500-600 cm⁻¹.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with 5-Bromo-2-formylbenzoic acid.

GHS Hazard Classification

-

Pictograms: GHS06 (Skull and Crossbones)[6]

-

Signal Word: Danger[6]

-

Hazard Statements: H301 (Toxic if swallowed)[6]

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Disposal Considerations

-

Dispose of contents and container in accordance with local, regional, national, and international regulations. This material and its container must be disposed of as hazardous waste.

Conclusion

5-Bromo-2-formylbenzoic acid is a synthetically versatile intermediate with significant potential in the field of drug discovery and development. Its trifunctional nature allows for a wide range of chemical modifications, providing a robust platform for the synthesis of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-defined and reactive building blocks will undoubtedly increase, making 5-Bromo-2-formylbenzoic acid a valuable tool for medicinal chemists and process development scientists.

References

-

5-Bromo-2-Chlorobenzoic Acid: A Vital Intermediate for SGLT2 Inhibitors. (URL: [Link])

-

5-Bromo-2-formylbenzoic acid - Oakwood Chemical. (URL: [Link])

- JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google P

-

5-Bromo-2-formylbenzoic acid | C8H5BrO3 | CID 603860 - PubChem. (URL: [Link])

-

5-Bromo-2-(phenylamino)benzoic acid - PMC - NIH. (URL: [Link])

-

2-Carboxybenzaldehyde - Wikipedia. (URL: [Link])

-

DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (URL: [Link])

-

FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. (URL: [Link])

-

infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

Sources

- 1. Benzoic acid, 5-bromo-2-formyl- CAS#: 4785-52-8 [m.chemicalbook.com]

- 2. 5-Bromo-2-formylbenzoic acid | C8H5BrO3 | CID 603860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-Bromo-5-formylbenzoic acid | 1289007-84-6 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. ijtsrd.com [ijtsrd.com]

5-Bromo-2-formylbenzoic acid molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-2-formylbenzoic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 5-Bromo-2-formylbenzoic acid, a pivotal intermediate in synthetic organic chemistry and drug discovery. We will explore its fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

5-Bromo-2-formylbenzoic acid is an aromatic compound characterized by a benzoic acid backbone substituted with both a bromine atom and a formyl (aldehyde) group. This trifunctional nature makes it a highly versatile building block for creating complex molecular architectures. The strategic placement of the reactive aldehyde, the carboxylic acid, and the bromine atom—a key functional group for cross-coupling reactions—underpins its utility in medicinal chemistry.

Quantitative Data Summary

The essential physicochemical properties of 5-Bromo-2-formylbenzoic acid are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrO₃ | [1][2][3] |

| Molecular Weight | 229.03 g/mol | [1][2][3] |

| IUPAC Name | 5-bromo-2-formylbenzoic acid | [1] |

| CAS Number | 4785-52-8 | [1][4] |

| Appearance | Solid | |

| SMILES | C1=CC(=C(C=C1Br)C(=O)O)C=O | [1] |

| InChI Key | WAMUJTFUQTUCJQ-UHFFFAOYSA-N | [1] |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of substituted benzoic acids like 5-Bromo-2-formylbenzoic acid often involves multi-step pathways that leverage the directing effects of existing substituents on the aromatic ring. While specific, high-yield proprietary methods exist, a common and logical laboratory-scale approach involves the selective bromination of a suitable precursor.

A plausible synthetic route begins with 2-methylbenzoic acid. The methyl group can be brominated and subsequently oxidized to yield the desired formyl and carboxylic acid functionalities. A more direct approach involves the bromination of 2-formylbenzoic acid. However, controlling the regioselectivity of the bromination is critical to ensure the bromine atom is introduced at the 5-position. The presence of the electron-withdrawing carboxyl and formyl groups directs the electrophilic substitution to the meta position relative to them.

A generalized workflow for a common synthesis strategy is outlined below.

Caption: Generalized 2-step synthesis workflow for 5-Bromo-2-formylbenzoic acid.

Experimental Protocol: Synthesis of 5-Bromo-2-alkylbenzoic Acid

This protocol is a representative method for the bromination step, adapted from established procedures for similar compounds.[5][6]

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer with 2-alkylbenzoic acid.

-

Acidification: Slowly add concentrated sulfuric acid while cooling the flask in an ice bath to manage the exothermic reaction.

-

Bromination: Add bromine dropwise to the stirred solution at a controlled temperature (typically 0-25°C). The reaction is monitored for completion using an appropriate technique like Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, the mixture is carefully poured into ice water to precipitate the crude product.

-

Isolation & Purification: The solid precipitate is collected by vacuum filtration, washed with water to remove residual acid, and then dried. Further purification is achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity 5-bromo-2-alkylbenzoic acid.[6]

Applications in Drug Discovery and Medicinal Chemistry

The true value of 5-Bromo-2-formylbenzoic acid lies in its role as a versatile scaffold in the synthesis of pharmacologically active molecules. The three functional groups offer distinct chemical handles for sequential, controlled modifications.

-

Carboxylic Acid: Allows for the formation of amides and esters, which can modulate a drug candidate's solubility, bioavailability, and metabolic stability.[7]

-

Formyl Group: Acts as a reactive site for condensation reactions to build more complex heterocyclic systems or can be reduced to an alcohol or oxidized further.

-

Bromine Atom: Serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[7]

This multi-faceted reactivity is crucial in modern drug discovery for generating libraries of compounds for screening. For example, a closely related compound, 5-Bromo-2-methylbenzoic acid, is a key starting material in the synthesis of Canagliflozin , an SGLT2 inhibitor used to treat type 2 diabetes.[5][8] Similarly, halogenated benzoic acids are instrumental in developing novel anti-inflammatory and anticancer agents.[7][9]

Caption: Role of 5-Bromo-2-formylbenzoic acid in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Bromo-2-formylbenzoic acid is paramount. Based on aggregated GHS information, this compound presents several hazards.

Hazard Identification & Precautionary Measures

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS06 | Danger | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][12][13] Ensure eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10][13] For operations that may generate dust, respiratory protection may be necessary.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[10][12] Do not eat, drink, or smoke in the handling area.[10][13] Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12][13] Keep away from incompatible materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 603860, 5-Bromo-2-formylbenzoic acid. Available from: [Link].

-

Sunway Pharm Ltd. 5-Bromo-2-formylbenzoic acid - CAS:4785-52-8. Available from: [Link].

- Fisher Scientific. Safety Data Sheet. (2024).

-

Oakwood Chemical. 5-Bromo-2-formylbenzoic acid. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Available from: [Link].

- Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid. (2021).

-

National Institutes of Health. 5-Bromo-2-(phenylamino)benzoic acid - PMC. Available from: [Link].

-

WIPO Patentscope. WO2023019849 - Method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. Available from: [Link].

Sources

- 1. 5-Bromo-2-formylbenzoic acid | C8H5BrO3 | CID 603860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Bromo-5-formylbenzoic acid | 1289007-84-6 [smolecule.com]

- 3. 5-Bromo-2-formylbenzoic acid [oakwoodchemical.com]

- 4. 5-Bromo-2-formylbenzoic acid - CAS:4785-52-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 6. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-formylbenzoic Acid in Organic Solvents

Introduction

5-Bromo-2-formylbenzoic acid is a key bifunctional building block in organic synthesis, prized for its utility in the construction of complex heterocyclic systems and as a precursor in medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, an aldehyde (formyl group), and a bromine atom—on an aromatic scaffold imparts a unique combination of reactivity and physicochemical properties. A thorough understanding of its solubility profile in various organic solvents is paramount for its effective use in reaction design, purification processes such as recrystallization, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-2-formylbenzoic acid, offering both predictive insights and robust experimental protocols for its quantitative determination.

Molecular Structure and its Influence on Solubility

The solubility of 5-Bromo-2-formylbenzoic acid is governed by the interplay of its constituent functional groups and the overall molecular architecture. The carboxylic acid group is polar and capable of acting as both a hydrogen bond donor and acceptor. The formyl group is also polar and can act as a hydrogen bond acceptor. These groups contribute to the compound's affinity for polar solvents. Conversely, the benzene ring and the bromine atom are largely nonpolar or weakly polar, favoring interactions with less polar solvents. Therefore, the overall solubility is a balance between these competing characteristics, making the choice of solvent critical for achieving desired concentrations. The principle of "like dissolves like" is a foundational concept in predicting its solubility; polar solvents are generally better at dissolving polar solutes, and nonpolar solvents are more effective for nonpolar solutes[1][2].

Predicted Solubility Profile

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Good to High | The hydroxyl group of the solvent can form strong hydrogen bonds with both the carboxylic acid and formyl groups of the solute[3]. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling effective solvation of the polar functional groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Good | These solvents can interact favorably with the aromatic ring and the bromine atom, while also offering sufficient polarity to solvate the polar groups to some extent[3]. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Limited to Moderate | These solvents are weak hydrogen bond acceptors and have lower polarity, resulting in less effective solvation of the highly polar carboxylic acid group[3]. |

| Aromatic Hydrocarbons | Toluene, Benzene | Poor to Limited | These nonpolar solvents primarily interact through van der Waals forces with the benzene ring and are poor solvents for the polar functional groups. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Poor | The significant mismatch in polarity between the solute and these nonpolar solvents leads to minimal solubility[3]. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, empirical determination is essential. The following protocols describe established methods for this purpose.

Protocol 1: Qualitative Solubility Assessment

This rapid method is useful for initial screening of solvents.

Methodology:

-

Add approximately 10-20 mg of 5-Bromo-2-formylbenzoic acid to a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Agitate the mixture vigorously for 60 seconds at a controlled temperature (e.g., 25 °C).

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Protocol 2: Quantitative Determination via the Equilibrium Solubility (Shake-Flask) Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of 5-Bromo-2-formylbenzoic acid to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the mixture to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Quantification:

-

Gravimetric Analysis: Transfer the sampled supernatant to a pre-weighed container. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute. Weigh the container with the dried residue. The mass of the dissolved solute can then be determined.

-

Spectroscopic Analysis: If the compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. The saturated solution is diluted with the same solvent to a concentration that falls within the linear range of a previously constructed calibration curve.

-

Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography is a highly accurate method. The saturated solution is appropriately diluted and injected into an HPLC system to determine the concentration based on a standard curve.

-

Calculation:

Solubility (g/L) = (Mass of dissolved compound in g) / (Volume of solvent in L)

Factors Influencing Solubility: A Mechanistic Overview

The solubility of 5-Bromo-2-formylbenzoic acid is a complex interplay of several factors at the molecular level. Understanding these factors is key to predicting and manipulating its solubility.

Caption: Key factors influencing the solubility of 5-Bromo-2-formylbenzoic acid.

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature[4]. This is because the dissolution process is often endothermic, and adding thermal energy helps to overcome the crystal lattice energy of the solid.

-

Solvent Polarity: As dictated by the "like dissolves like" principle, the polarity of the solvent is a primary determinant[2]. Polar solvents will more effectively solvate the polar carboxylic acid and formyl groups.

-

Hydrogen Bonding: The ability of the solvent to engage in hydrogen bonding with the solute is critical. Polar protic solvents, which can act as both hydrogen bond donors and acceptors, are generally excellent solvents for this compound. Polar aprotic solvents, which are only hydrogen bond acceptors, are also effective.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome by the solute-solvent interactions. A higher melting point can sometimes indicate a stronger crystal lattice and potentially lower solubility. The melting point of 5-Bromo-2-formylbenzoic acid is reported to be in the range of 130-131 °C or 154-156 °C, depending on the source[5][6].

Conclusion

5-Bromo-2-formylbenzoic acid exhibits a nuanced solubility profile that is highly dependent on the choice of solvent. Its bifunctional nature, with both polar and nonpolar characteristics, allows for its dissolution in a range of organic solvents, with a clear preference for polar protic and aprotic media. For researchers and drug development professionals, a systematic approach to solvent selection, guided by the principles outlined in this guide and confirmed by empirical testing using the provided protocols, is essential for optimizing synthetic procedures, purification, and formulation.

References

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Zhang, P., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

-

Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-formylbenzoic acid. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved from [Link]

-

Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 31(11), 3801-3803. [Link]

-

Oakwood Chemical. (n.d.). 5-Bromo-2-formylbenzoic acid. Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling of 5-Bromo-2-formylbenzoic Acid for Research and Development

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 5-Bromo-2-formylbenzoic acid. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets, established laboratory safety protocols, and regulatory guidelines to ensure a high standard of scientific integrity and occupational safety.

Understanding the Compound: Physicochemical & Hazard Profile

5-Bromo-2-formylbenzoic acid is a bifunctional aromatic compound, incorporating a carboxylic acid, an aldehyde, and a bromo group on a benzene ring. These functional groups contribute to its reactivity and its toxicological profile. A thorough understanding of its properties is the foundation of safe handling.

Physicochemical Data Summary

| Property | Value | Source |

| Chemical Formula | C₈H₅BrO₃ | PubChem[1] |

| Molecular Weight | 229.03 g/mol | Sigma-Aldrich, PubChem[1] |

| Appearance | Solid, powder | Sigma-Aldrich |

| CAS Number | 4785-52-8 | PubChem[1] |

GHS Hazard Identification and Classification

5-Bromo-2-formylbenzoic acid is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its oral toxicity and its potential to cause irritation.[1] The GHS classification, based on aggregated data, underscores the need for stringent safety measures.[1]

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger | GHS06 (Skull and Crossbones) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

Source: Aggregated GHS information from ECHA C&L Inventory as reported by PubChem.[1]

The "Danger" signal word and the "Toxic if swallowed" classification are of primary concern, indicating that even small quantities ingested accidentally could cause serious harm.[1] The irritant properties necessitate measures to prevent skin and eye contact, as well as inhalation of the powder.[1]

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safely handling 5-Bromo-2-formylbenzoic acid lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate Personal Protective Equipment (PPE). This strategy is mandated by occupational safety bodies like OSHA to minimize exposure.[2]

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Chemical Fume Hood: All weighing and handling of powdered 5-Bromo-2-formylbenzoic acid must be conducted inside a certified chemical fume hood.[3][4] This is critical to prevent the inhalation of fine particles, which may cause respiratory irritation.[1] The hood's airflow captures airborne particulates, drawing them away from the user's breathing zone.

-

Ventilated Balance Enclosure: For weighing operations, a ventilated balance enclosure (also known as a powder hood) provides a localized, controlled environment that prevents the dispersion of the powder.[3]

-

Emergency Equipment: Laboratories must be equipped with easily accessible and fully functional safety showers and eyewash stations.[5] Proximity of this equipment to the handling area is crucial for immediate response in case of accidental exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for engineering controls but is required to protect against residual hazards or in the event of a spill.[6]

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[6] Gloves should be inspected for tears or holes before each use and changed frequently, especially if contamination is suspected.[7] Always wash hands thoroughly after removing gloves.[3]

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are required to protect the eyes from splashes or airborne powder.[8] Given the "serious eye irritation" classification, this is a non-negotiable requirement.[1]

-

Protective Clothing: A laboratory coat must be worn to protect street clothes and skin from contamination.[7] Lab coats should be buttoned and have sleeves fully extended.

-

Respiratory Protection: While engineering controls should be sufficient, if a situation arises where dust cannot be controlled (e.g., a large spill), a NIOSH-approved respirator may be necessary.[9] The use of respirators requires a formal respiratory protection program as outlined by OSHA.

Procedural Guide: From Storage to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Storage and Segregation

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous interactions.

-

Container: Store 5-Bromo-2-formylbenzoic acid in a tightly closed, clearly labeled container.[8]

-

Location: Keep the container in a cool, dry, and well-ventilated area.[8]

-

Segregation: Store this compound away from incompatible materials, such as strong oxidizing agents. While specific reactivity data is limited, the aldehyde functionality can be susceptible to oxidation. It's prudent practice to segregate organic acids from bases.[10]

Experimental Workflow: Weighing and Handling Protocol

This protocol outlines a self-validating system for safely handling the powdered compound. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Objective: To safely weigh and prepare a solution of 5-Bromo-2-formylbenzoic acid.

Methodology:

-

Preparation:

-

Causality: Proper preparation minimizes the time spent actively handling the hazardous material.

-

Ensure the chemical fume hood is on and operating correctly.

-

Don all required PPE (lab coat, safety goggles, nitrile gloves).

-

Decontaminate the work surface within the fume hood.

-

Prepare all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it within the fume hood.

-

-

Weighing:

-

Causality: Performing this step in a contained environment is the most critical step for preventing inhalation exposure.

-

Place the analytical balance inside the fume hood or use a ventilated balance enclosure.[3][4]

-

Carefully open the stock container. Avoid creating puffs of airborne dust.

-

Use a clean spatula to transfer the desired amount of powder to a weigh boat.

-

Close the stock container immediately after dispensing.

-

-

Solution Preparation:

-

Causality: Adding the solid to the liquid minimizes the potential for splashing compared to the reverse.

-

Place the weigh boat containing the powder into the beaker where the solution will be made.

-

Slowly add the solvent to the beaker, rinsing the powder from the weigh boat.

-

Stir the mixture gently until the solid is dissolved.

-

-

Cleanup:

-

Causality: Immediate and thorough cleanup prevents cross-contamination and future accidental exposures.

-

Carefully wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a damp cloth or towel.

-

Dispose of all contaminated disposable items (gloves, weigh boat, wipes) in a designated hazardous waste container.[11]

-

Wash hands thoroughly after the procedure is complete.

-

Workflow Diagram: Safe Handling of 5-Bromo-2-formylbenzoic Acid

References

- 1. 5-Bromo-2-formylbenzoic acid | C8H5BrO3 | CID 603860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]

- 3. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 4. safety.duke.edu [safety.duke.edu]

- 5. Laboratory Safety Manual [ehs.cornell.edu]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. tmi.utexas.edu [tmi.utexas.edu]

- 8. echemi.com [echemi.com]

- 9. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. SOP for Handling & Usage of Hazardous Chemicals | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 5-Bromo-2-formylbenzoic Acid: From Historical Emergence to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Bromo-2-formylbenzoic acid, a versatile trifunctional chemical intermediate. Delving into its historical context, likely rooted in the late 19th-century exploration of phthalide chemistry, we trace its conceptual origins. We then present a detailed examination of modern synthetic methodologies, emphasizing the chemical principles that ensure high purity and yield. The guide further explores the compound's significant role as a molecular building block in medicinal chemistry and materials science, supported by specific examples. Included are detailed experimental protocols, characterization data, and diagrams to provide a practical and in-depth resource for laboratory and industrial applications.

Introduction and Core Properties

5-Bromo-2-formylbenzoic acid, also known by its historical synonym 5-bromophthaldehydic acid, is a unique aromatic compound featuring a benzene ring substituted with a bromine atom, a carboxylic acid group, and a formyl (aldehyde) group. This trifunctional arrangement makes it a highly valuable intermediate in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its strategic importance is particularly pronounced in the field of medicinal chemistry, where it serves as a key precursor for a range of pharmacologically active molecules.[1]

The compound exists in a fascinating ring-chain tautomerism with its cyclic lactol form, 3-hydroxy-5-bromophthalide. This equilibrium is a critical aspect of its reactivity, influencing its behavior in different chemical environments.

Physicochemical and Safety Data

A summary of the key properties and safety information for 5-Bromo-2-formylbenzoic acid is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-2-formylbenzoic acid | [2] |

| CAS Number | 4785-52-8 | [2] |

| Molecular Formula | C₈H₅BrO₃ | |

| Molecular Weight | 229.03 g/mol | |

| Physical Form | Solid | |

| GHS Pictogram | GHS06 (Skull and crossbones) | |

| Signal Word | Danger | |

| Hazard Statement | H301 (Toxic if swallowed) |

This table provides a concise summary of essential data. Users should always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

Historical Context and Discovery

While a singular, definitive "discovery" paper for 5-Bromo-2-formylbenzoic acid is not readily apparent in modern databases, its intellectual origins can be logically traced to the foundational work on its parent compound, 2-formylbenzoic acid (phthalaldehydic acid). The first synthesis of 2-formylbenzoic acid was reported in 1887, achieved through the hydrolysis of 2-bromophthalide.[3] This seminal work on the reactivity of brominated phthalides strongly suggests that 5-Bromo-2-formylbenzoic acid was likely first synthesized, or at least conceptualized, through a similar pathway involving a brominated phthalide precursor.

The key precursor, 5-bromophthalide, is a stable crystalline solid that can be synthesized from a variety of starting materials, including phthalic imide and 4-bromophthalic anhydride.[4][5] The hydrolysis of this lactone to the open-chain aldehyde-acid would have been a logical extension of the established chemistry of the time.

The diagram below illustrates this inferred historical synthetic pathway.

Caption: Inferred historical synthesis of 5-Bromo-2-formylbenzoic acid.

Modern Synthetic Methodologies

Modern synthetic strategies for 5-Bromo-2-formylbenzoic acid are centered on efficiency, selectivity, and yield. The most common and reliable method involves the selective oxidation of the corresponding methyl group of a precursor, a transformation for which several robust protocols exist. An alternative conceptual approach, mirroring the historical pathway, is the hydrolysis of the lactone 5-bromophthalide.

Synthesis via Oxidation of 5-Bromo-2-methylbenzoic Acid

The direct oxidation of the methyl group in 5-bromo-2-methylbenzoic acid to an aldehyde is a favored contemporary route. This approach benefits from the commercial availability of the starting material. The challenge in this synthesis lies in achieving selective oxidation to the aldehyde without over-oxidation to the dicarboxylic acid. Various oxidizing agents can be employed, with reagents like N-Bromosuccinimide (NBS) followed by hydrolysis being a common strategy.

The workflow for this synthetic approach is outlined below:

Caption: General workflow for the synthesis of 5-Bromo-2-formylbenzoic acid.

Detailed Experimental Protocol: Oxidation of 5-Bromo-2-methylbenzoic Acid

This protocol describes a representative modern synthesis.

Objective: To synthesize 5-Bromo-2-formylbenzoic acid from 5-bromo-2-methylbenzoic acid.

Materials:

-

5-bromo-2-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent

-

Sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Benzylic Bromination

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-methylbenzoic acid (1 equivalent) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-(bromomethyl)benzoic acid.

Step 2: Hydrolysis to the Aldehyde

-

Dissolve the crude 5-bromo-2-(bromomethyl)benzoic acid in a suitable solvent mixture such as aqueous acetone.

-

Add an aqueous solution of sodium hydroxide and heat the mixture to reflux.

-

Monitor the hydrolysis by TLC.

-

Upon completion, cool the mixture and remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration.

Step 3: Purification

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-Bromo-2-formylbenzoic acid.

-

Dry the purified crystals under vacuum.

Self-Validation: The success of the synthesis can be validated at each stage. The formation of the brominated intermediate can be confirmed by a mass shift in mass spectrometry. The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected NMR spectra would show a characteristic aldehyde proton signal around 9-10 ppm and the disappearance of the methyl signal from the starting material.

Applications in Research and Development

The trifunctional nature of 5-Bromo-2-formylbenzoic acid makes it a powerful building block for constructing complex molecules, particularly in the pharmaceutical industry.[6] The three distinct functional groups—aldehyde, carboxylic acid, and bromo group—can be selectively addressed in subsequent synthetic steps.

-

Aldehyde: Participates in reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes.

-

Carboxylic Acid: Can be converted to esters, amides, or acid chlorides, or used as a directing group in ortho-metalation reactions.

-

Bromo Group: Serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents.

A significant application of structurally related compounds is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. For instance, 5-bromo-2-methylbenzoic acid is a known starting material for the synthesis of canagliflozin.[7] While direct use of 5-Bromo-2-formylbenzoic acid in the synthesis of a marketed drug is less documented, its utility as a versatile intermediate for creating libraries of compounds for drug discovery is clear.[6]

The following diagram illustrates the logical connections of how the functional groups of 5-Bromo-2-formylbenzoic acid enable its use as a versatile building block.

Caption: Reactivity of 5-Bromo-2-formylbenzoic acid's functional groups.

Conclusion

5-Bromo-2-formylbenzoic acid stands as a testament to the enduring utility of well-designed chemical building blocks. Its historical roots, likely intertwined with the early investigations of phthalide chemistry, have given way to modern, efficient synthetic routes that make it readily accessible for contemporary research. The compound's trifunctional nature provides chemists with a versatile platform for the synthesis of complex and valuable molecules, particularly in the realm of drug discovery. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of such strategically functionalized intermediates is poised to increase, ensuring that 5-Bromo-2-formylbenzoic acid will remain a relevant and valuable tool for the scientific community.

References

- Google Patents. (2005). Synthesis of 5-bromo phthalide. (CN1634906A).

-

Shanghai Starsky New Material Co., Ltd. (2025, September 4). What is the Process of 5Bromophthalide Synthesis and Its Applications. Retrieved December 12, 2025, from [Link]

- Google Patents. (2004). Process for the preparation of 5-bromophthalide. (WO2004089924A1).

-

Supporting Information. (n.d.). Retrieved December 12, 2025, from [Link]

-

Organic Syntheses Procedure: phthalaldehydic acid. (n.d.). Retrieved December 12, 2025, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-formylbenzoic acid. Retrieved December 12, 2025, from [Link]

- Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. (JP2021127332A).

-

Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved December 12, 2025, from [Link]

-

WIPO Patentscope. (2023). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (WO/2023/019849). Retrieved December 12, 2025, from [Link]

-

ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved December 12, 2025, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved December 12, 2025, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid. Retrieved December 12, 2025, from [Link]

-

Googleapis.com. (2004, October 21). WO 2004/089924 A1. Retrieved December 12, 2025, from [Link]

Sources

- 1. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR [m.chemicalbook.com]

- 2. 5-Bromo-2-formylbenzoic acid | C8H5BrO3 | CID 603860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 5-Bromo-2-formylbenzoic Acid

Abstract

5-Bromo-2-formylbenzoic acid is a key bifunctional aromatic building block in modern organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. Its synthetic utility is largely dictated by the reactivity of the aldehyde group, which is significantly influenced by the electronic and steric effects of the adjacent carboxylic acid and the bromine substituent. This technical guide provides a comprehensive analysis of the aldehyde's reactivity, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals. We will explore the nuanced landscape of nucleophilic additions, oxidations, reductions, and condensation reactions, with a special focus on the chemoselectivity and the unique intramolecular interactions conferred by the ortho-carboxylic acid moiety.

Introduction: Understanding the Electronic Landscape

The reactivity of the aldehyde in 5-Bromo-2-formylbenzoic acid is a fascinating interplay of substituent effects. The carbonyl carbon of the aldehyde is inherently electrophilic, a property that is significantly modulated by the two electron-withdrawing groups on the benzene ring: the bromo group at the 5-position and the carboxylic acid at the 2-position.

-

Inductive and Resonance Effects: Both the bromine atom and the carboxylic acid group exert a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring and, by extension, from the aldehyde's carbonyl carbon. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1]

-

Intramolecular Interactions: The ortho-positioning of the carboxylic acid group relative to the aldehyde is of paramount importance. This molecule exhibits ring-chain tautomerism, existing in equilibrium with its cyclic lactol form, 3-hydroxy-6-bromophthalide.[2] This equilibrium can influence the availability and reactivity of the free aldehyde form. Furthermore, under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which can act as an intramolecular catalyst or nucleophile.[3]

Nucleophilic Addition Reactions: The Cornerstone of Reactivity

Nucleophilic addition is the most fundamental reaction of the aldehyde group in 5-Bromo-2-formylbenzoic acid.[1] The enhanced electrophilicity of the carbonyl carbon facilitates a wide range of such transformations.

Reduction to 5-Bromo-2-(hydroxymethyl)benzoic Acid

The selective reduction of the aldehyde in the presence of the carboxylic acid is a crucial transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose due to its mild nature, which typically does not reduce carboxylic acids under standard conditions.[4][5]

Mechanism Insight: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon of the aldehyde.[6] The resulting alkoxide intermediate is then protonated during the workup to yield the primary alcohol. The carboxylic acid, being less electrophilic, remains intact.[7][8]

Experimental Protocol: Sodium Borohydride Reduction

| Step | Procedure | Rationale |

| 1 | Dissolve 5-Bromo-2-formylbenzoic acid (1.0 eq) in a suitable solvent such as a mixture of THF and methanol. | Methanol serves as a proton source for the final workup and helps to solubilize the borohydride reagent. |

| 2 | Cool the solution to 0 °C in an ice bath. | The reaction is exothermic, and cooling helps to control the reaction rate and prevent side reactions. |

| 3 | Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise. | Portion-wise addition prevents a rapid, uncontrolled reaction. An excess of NaBH₄ ensures complete conversion. |

| 4 | Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. | Monitoring the reaction by TLC will indicate the consumption of the starting material. |

| 5 | Quench the reaction by the slow addition of water or dilute HCl at 0 °C. | This step neutralizes any unreacted NaBH₄ and protonates the intermediate alkoxide. |

| 6 | Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. | Standard workup procedure to isolate and purify the product. |

Grignard and Organolithium Reactions

The addition of organometallic reagents like Grignard reagents (RMgX) or organolithiums (RLi) to the aldehyde group allows for the formation of new carbon-carbon bonds, leading to secondary alcohols.

Causality Behind Experimental Choices: A key challenge in this reaction is the acidic proton of the carboxylic acid, which will readily quench the organometallic reagent. Therefore, it is often necessary to protect the carboxylic acid, for example, as an ester, prior to the addition of the organometallic reagent.[9][10] Alternatively, using an excess of the organometallic reagent can overcome this issue, with the first equivalent deprotonating the carboxylic acid and the subsequent equivalent adding to the aldehyde.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are powerful tools for creating larger, more complex molecules from 5-Bromo-2-formylbenzoic acid.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene with a defined stereochemistry.[11][12][13] The reaction involves a phosphonium ylide, which acts as a nucleophile.

Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate.[14] This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[15]

Experimental Protocol: Wittig Reaction

| Step | Procedure | Rationale |

| 1 | Suspend the corresponding phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). | Anhydrous conditions are crucial as the ylide is a strong base and will be quenched by water. |

| 2 | Cool the suspension to 0 °C or -78 °C and add a strong base such as n-butyllithium or sodium hydride to generate the ylide. | The choice of base and temperature depends on the stability of the ylide. |

| 3 | Stir the resulting colored solution (ylide) for 30-60 minutes. | This ensures complete formation of the ylide. |

| 4 | Add a solution of 5-Bromo-2-formylbenzoic acid (1.0 eq) in anhydrous THF dropwise. | The carboxylic acid will be deprotonated by the ylide, so an additional equivalent of base may be required. |

| 5 | Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). | The reaction time can vary from a few hours to overnight. |

| 6 | Quench the reaction with water or a saturated aqueous solution of NH₄Cl. | This step neutralizes any remaining base and ylide. |

| 7 | Isolate and purify the product using standard extraction and chromatography techniques. | The main byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography. |

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between the aldehyde and an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[16][17][18]

Mechanism Insight: The weak base deprotonates the active methylene compound to form a stabilized carbanion (enolate).[19] This carbanion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting intermediate typically undergoes dehydration to form a stable α,β-unsaturated product.[20]

Experimental Protocol: Knoevenagel Condensation (Doebner Modification)

| Step | Procedure | Rationale |

| 1 | Dissolve 5-Bromo-2-formylbenzoic acid (1.0 eq) and an active methylene compound such as malonic acid (1.1 eq) in pyridine. | Pyridine acts as both the solvent and the basic catalyst. The Doebner modification is particularly suitable for substrates with a carboxylic acid.[20] |

| 2 | Add a catalytic amount of piperidine. | Piperidine is a more effective basic catalyst for the initial condensation. |

| 3 | Heat the reaction mixture to reflux for several hours. | The heat promotes both the condensation and the subsequent decarboxylation if malonic acid is used. |

| 4 | Monitor the reaction by TLC. | The disappearance of the starting aldehyde indicates the progress of the reaction. |

| 5 | Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl. | This step neutralizes the pyridine and piperidine and protonates the product, causing it to precipitate. |

| 6 | Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent. | This allows for the isolation and purification of the α,β-unsaturated carboxylic acid. |

Oxidation to 5-Bromo-1,2-benzenedicarboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromium-based reagents.[1] However, milder and more environmentally friendly methods are often preferred.

Mechanism Insight: The oxidation of aldehydes typically involves the formation of a hydrate intermediate, which is then further oxidized. The strong electron-withdrawing groups on the aromatic ring can facilitate this process.[21]

Experimental Protocol: Oxidation with Potassium Permanganate

| Step | Procedure | Rationale |

| 1 | Dissolve 5-Bromo-2-formylbenzoic acid (1.0 eq) in an aqueous solution of a base such as sodium hydroxide. | The basic medium facilitates the oxidation process and keeps the product in its soluble carboxylate form. |

| 2 | Heat the solution gently and add a solution of potassium permanganate (KMnO₄) dropwise until a faint pink color persists. | The disappearance of the purple permanganate color indicates that it is being consumed in the reaction. A persistent pink color signifies that the oxidation is complete. |

| 3 | Heat the mixture for a short period to ensure complete reaction, then cool to room temperature. | This drives the reaction to completion. |

| 4 | Add a reducing agent such as sodium bisulfite to quench any excess KMnO₄. | This will decolorize the solution. |

| 5 | Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. | MnO₂ is an insoluble brown solid. |

| 6 | Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid product. | Protonation of the dicarboxylate salt renders it insoluble in water. |

| 7 | Collect the product by filtration, wash with cold water, and dry. | Standard procedure for isolating a solid product. |

Intramolecular Cyclization Reactions

The ortho-relationship of the aldehyde and carboxylic acid groups in 5-Bromo-2-formylbenzoic acid allows for unique intramolecular reactions, most notably the formation of phthalides (isobenzofuranones).

Mechanism Insight: In the presence of a reducing agent, the aldehyde is converted to a primary alcohol. This intermediate, 5-bromo-2-(hydroxymethyl)benzoic acid, can then undergo an acid-catalyzed intramolecular esterification (lactonization) to form the five-membered lactone ring of the phthalide.[22]

Visualization of Key Reaction Pathways

Caption: Key reaction pathways of 5-Bromo-2-formylbenzoic acid.

Conclusion

The aldehyde group in 5-Bromo-2-formylbenzoic acid is a highly versatile functional group whose reactivity is enhanced by the presence of electron-withdrawing bromo and carboxylic acid substituents. This guide has detailed the principal reactions of this aldehyde, including nucleophilic additions, condensations, and redox transformations. A thorough understanding of the electronic effects at play and the potential for intramolecular interactions is crucial for designing efficient and selective synthetic routes. The provided protocols offer a solid foundation for laboratory practice, enabling researchers to harness the full potential of this valuable building block in their synthetic endeavors.

References

- Gerbino, D. C., Augner, D., Slavoy, N., & Schmalz, H. G. (2012). A surprisingly facile conversion of 2-formyl-arylketones into 3-substituted phthalides. Organic Letters, 14(9), 2338–2341.

-

2-Carboxybenzaldehyde. (2023). In Wikipedia. Retrieved from [Link]

- Phthalimides: developments in synthesis and functionaliz

- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (2025). Benchchem.